molecular formula C10H16N2S B3199822 3-(Dimethyl-1,3-thiazol-2-yl)piperidine CAS No. 1017153-30-8

3-(Dimethyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B3199822
CAS No.: 1017153-30-8
M. Wt: 196.31 g/mol
InChI Key: PWMLYPKAABAYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. Thiazole rings are known for their presence in various biologically active molecules, including vitamins and antibiotics . The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of thiazole derivatives with piperidine under controlled conditions. One common method involves the cyclization of appropriate thioamide precursors with piperidine derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole compounds .

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethyl-1,3-thiazol-2-yl)piperidine is unique due to its fused ring system, which combines the properties of both thiazole and piperidine. This fusion enhances its stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4,5-dimethyl-2-piperidin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMLYPKAABAYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 2
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 3
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 4
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 5
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 6
3-(Dimethyl-1,3-thiazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.